molecular formula C13H16N2O2 B4975068 1-[3-(4-Methoxyphenoxy)propyl]imidazole

1-[3-(4-Methoxyphenoxy)propyl]imidazole

Cat. No.: B4975068
M. Wt: 232.28 g/mol
InChI Key: NALISARNWDWIOT-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenoxy)propyl]imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound features a methoxyphenoxy group attached to the propyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenoxy)propyl]imidazole typically involves the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with imidazole under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenoxy)propyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-[3-(4-Methoxyphenoxy)propyl]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenoxy)propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

1-[3-(4-Methoxyphenoxy)propyl]imidazole can be compared with other imidazole derivatives, such as:

    1-Butyl-3-methylimidazolium chloride: Known for its use as an ionic liquid with unique solvent properties.

    1-Methylimidazole: Commonly used as a precursor in organic synthesis and as a catalyst.

    2-Phenylimidazole: Studied for its potential biological activities, including anticancer properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-3-5-13(6-4-12)17-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALISARNWDWIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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